2,6-Bis(trifluoromethyl)benzoic acid
Overview
Description
2,6-Bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4F6O2 and a molecular weight of 258.12 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 6 positions, along with a carboxylic acid group. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known to be used as an organic intermediate in synthesis .
Mode of Action
It is used as an organic intermediate in synthesis , suggesting that it may interact with other compounds to form new substances.
Biochemical Pathways
It has been used in the selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique .
Result of Action
It is known to be used in the selective separation of brominated aromatic compounds , suggesting that it may have a role in the separation and identification of these compounds.
Action Environment
It is recommended to store the compound in a cool place and keep the container tightly closed in a dry and well-ventilated place .
Biochemical Analysis
Biochemical Properties
2,6-Bis(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the selective separation of brominated aromatic compounds using polymer-based separation media . It interacts with various enzymes and proteins, facilitating the separation process. The nature of these interactions involves the binding of this compound to specific sites on the enzymes, altering their activity and enhancing the separation efficiency.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation . The compound’s impact on cell function includes modulation of enzyme activity, which can lead to changes in metabolic pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects, such as respiratory irritation and skin irritation, have been observed at high doses . Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and altering the flow of metabolites through specific pathways . This can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments . The precise localization of this compound can determine its role in cellular processes and its overall impact on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dibromotoluene with trifluoromethyl lithium, followed by oxidation to form the desired product . The reaction conditions typically include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde under appropriate conditions.
Oxidation Reactions: The compound can be further oxidized to produce more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and more complex aromatic compounds .
Scientific Research Applications
2,6-Bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but with only one trifluoromethyl group at the 4 position.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups at the 3 and 5 positions.
2,4-Dichlorobenzotrifluoride: Contains a trifluoromethyl group and two chlorine atoms.
Uniqueness
2,6-Bis(trifluoromethyl)benzoic acid is unique due to the positioning of its trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This distinct arrangement enhances its stability and makes it particularly useful in applications requiring high thermal and chemical resistance .
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNLSDPNMNWCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179522 | |
Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24821-22-5 | |
Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24821-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024821225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-bis(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Bis(trifluoromethyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VW9D8KD6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,6-Bis(trifluoromethyl)benzoic acid?
A1: this compound is an organic compound with the molecular formula C₉H₄F₆O₂. Its structure consists of a benzene ring with a carboxyl group (-COOH) at position 1 and two trifluoromethyl groups (-CF₃) at positions 2 and 6. Research has identified two polymorphs of this compound. The first polymorph exhibits disorder in the trifluoromethyl groups of one of the two molecules within the asymmetric unit. [] The dihedral angles between the benzene ring and the carboxyl group in this polymorph are 71.5° and 99.3°. [] The second polymorph features five independent molecules in the asymmetric unit and displays a distinct dimeric orientation of the carboxylic acid functionalities due to hydrogen bonding. []
Q2: How does the structure of this compound relate to its observed properties?
A2: The presence of the carboxyl group enables this compound to form hydrogen bonds, a key factor contributing to its solid-state structure. Both reported polymorphs exhibit intermolecular O—H⋯O hydrogen bonding between the carboxyl groups, resulting in a catemeric structure. [, ] The trifluoromethyl groups, being highly electronegative, influence the electronic properties of the molecule and can affect its reactivity and interactions with other molecules.
Q3: Are there straightforward methods for synthesizing this compound?
A3: Yes, a simplified preparation method for this compound involves the reaction of hemimellitic acid with sulfur tetrafluoride. [] This approach offers a more efficient route compared to previous methods and highlights the role of specific reagents in achieving the desired product.
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